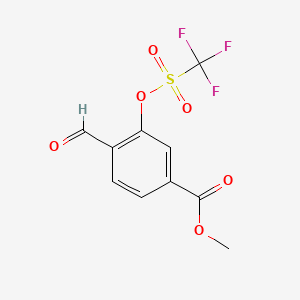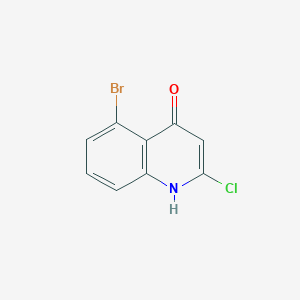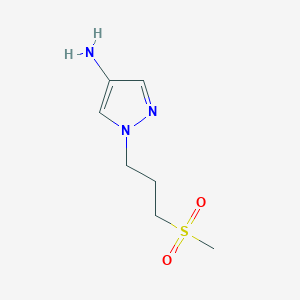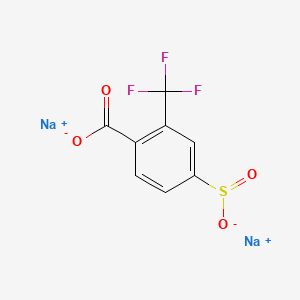
Disodium 4-sulfino-2-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4-sulfino-2-(trifluoromethyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which imparts distinct chemical reactivity and stability, making it valuable in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-sulfino-2-(trifluoromethyl)benzoate typically involves the introduction of the trifluoromethyl group and the sulfino group onto a benzoate backbone. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with a sulfinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
Disodium 4-sulfino-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The sulfino group can be oxidized to a sulfone group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced benzoates, and substituted trifluoromethyl compounds.
科学的研究の応用
Disodium 4-sulfino-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfino groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
作用機序
The mechanism by which disodium 4-sulfino-2-(trifluoromethyl)benzoate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The sulfino group can participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the sulfino group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-substituted benzoic acid with distinct chemical properties.
Uniqueness
Disodium 4-sulfino-2-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and sulfino groups, which confer specific reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and industrial applications, where such properties are highly sought after.
特性
分子式 |
C8H3F3Na2O4S |
|---|---|
分子量 |
298.15 g/mol |
IUPAC名 |
disodium;4-sulfinato-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H5F3O4S.2Na/c9-8(10,11)6-3-4(16(14)15)1-2-5(6)7(12)13;;/h1-3H,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChIキー |
SETBOZFBEZFDQP-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/no-structure.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)




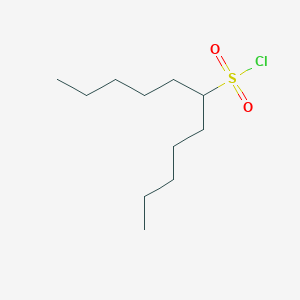
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)
